molecular formula C16H12FNO6S B048225 Bal-ari8 CAS No. 124066-40-6

Bal-ari8

Número de catálogo: B048225
Número CAS: 124066-40-6
Peso molecular: 365.3 g/mol
Clave InChI: SXDYWXILYKTCNW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bal-ari8 (7-fluoro-2-(N-methyl-N-carboxymethyl)sulfamoyl xanthone, CAS 124066-40-6) is an aldose reductase inhibitor (ARI) developed to address diabetic complications such as neuropathy, retinopathy, and nephropathy. Its mechanism involves suppressing sorbitol accumulation in tissues by inhibiting aldose reductase, the first enzyme in the polyol pathway. Excessive sorbitol production under hyperglycemic conditions contributes to osmotic stress and oxidative damage, leading to cataracts, proteinuria, and neuronal dysfunction .

In a pivotal 1991 study, this compound demonstrated efficacy in streptozotocin-induced diabetic rats. Key findings include:

  • Sorbitol Reduction: Daily administration over 8 weeks reduced lens sorbitol levels by 70% compared to untreated diabetic controls.
  • Cataract Prevention: Cataract incidence dropped from 100% (controls) to 45% in treated rats.
  • Proteinuria Mitigation: this compound prevented 70% of the 2.5-fold increase in urinary protein excretion observed in diabetic controls. Electrophoretic analysis revealed normalization of protein profiles, with albumin excretion reduced to 7.5% (vs. 25% in controls) .

Propiedades

Número CAS

124066-40-6

Fórmula molecular

C16H12FNO6S

Peso molecular

365.3 g/mol

Nombre IUPAC

2-[(7-fluoro-9-oxoxanthen-2-yl)sulfonyl-methylamino]acetic acid

InChI

InChI=1S/C16H12FNO6S/c1-18(8-15(19)20)25(22,23)10-3-5-14-12(7-10)16(21)11-6-9(17)2-4-13(11)24-14/h2-7H,8H2,1H3,(H,19,20)

Clave InChI

SXDYWXILYKTCNW-UHFFFAOYSA-N

SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)F

SMILES canónico

CN(CC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)F

Otros números CAS

124066-40-6

Sinónimos

7-fluoro-2-(N-methyl-N-carboxymethyl)sulfamoyl xanthone
BAL-ARI8

Origen del producto

United States

Comparación Con Compuestos Similares

Functional Comparison with Other ARIs

The table below summarizes Bal-ari8’s performance against diabetic complications relative to general ARI mechanisms:

Parameter This compound Typical ARIs (e.g., Epalrestat, Ranirestat)
Sorbitol Reduction 70% reduction in lens sorbitol 50–80% reduction in nerve/tissue sorbitol
Cataract Incidence 45% in treated rats vs. 100% controls Limited data; mixed results in human trials
Proteinuria Prevention 70% efficacy Not well-documented for most ARIs
Glucose Modulation No effect on serum glucose levels No significant impact on glycemic control

Note: Data for other ARIs inferred from general ARI literature; this compound’s specificity for proteinuria is unique .

Structural and Pharmacokinetic Distinctions

This compound’s xanthone backbone with a sulfamoyl group distinguishes it from carboxylic acid-based ARIs like Epalrestat. This structural difference may enhance tissue permeability and reduce off-target effects. For example:

Limitations and Advantages

  • Advantages : this compound’s dual action on cataracts and proteinuria is rare among ARIs, which typically focus on neuropathy. Its lack of glucose modulation avoids hypoglycemia risks.
  • Limitations: Limited data on human trials and long-term toxicity. Most ARIs face challenges in crossing the blood-retinal barrier, a hurdle this compound’s efficacy in lens sorbitol reduction may partially address .

Critical Research Findings and Data Tables

Table 1: Biochemical Effects of this compound in Diabetic Rats

Parameter Diabetic Controls This compound Treated Efficacy (%)
Lens Sorbitol (μg/g tissue) 12.4 ± 1.2 3.7 ± 0.8 70%
Cataract Incidence 100% 45% 55% reduction
Urinary Protein (mg/24h) 45.2 ± 5.6 13.5 ± 3.2 70% prevention

Source: Gervasi et al. (1991) .

Table 2: Structural Comparison of this compound and Hypothetical Analogs

Compound Core Structure Functional Groups Molecular Weight
This compound Xanthone 7-fluoro, sulfamoyl, N-methyl ~380 g/mol
Epalrestat Carboxylic acid Hydantoin, carboxylate 319 g/mol
Ranirestat Spirohydantoin Cyclic sulfonamide 348 g/mol

Note: Analog structures inferred from general ARI literature .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.